molecular formula C11H16 B14613704 1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene CAS No. 57496-70-5

1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene

Cat. No.: B14613704
CAS No.: 57496-70-5
M. Wt: 148.24 g/mol
InChI Key: PTQJRKPGSQPGHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted azulenes .

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .

Comparison with Similar Compounds

Properties

CAS No.

57496-70-5

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

tricyclo[6.2.1.02,6]undec-2(6)-ene

InChI

InChI=1S/C11H16/c1-2-9-6-8-4-5-10(7-8)11(9)3-1/h8,10H,1-7H2

InChI Key

PTQJRKPGSQPGHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C3CCC(C3)C2

Origin of Product

United States

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